molecular formula C15H11BrClNO4S B131726 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- CAS No. 150519-70-3

1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)-

Cat. No. B131726
M. Wt: 414.7 g/mol
InChI Key: DUGSHHCHEDGHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase.

Biochemical And Physiological Effects

Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- in lab experiments is its potent anti-proliferative activity against various cancer cell lines. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)-. One of the most promising directions is the development of more potent analogs of this compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research, such as materials science and catalysis.
Conclusion:
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is a compound that has shown promising potential in various fields of scientific research, particularly in medicinal chemistry. Its potent anti-proliferative activity against various cancer cell lines and ability to induce apoptosis make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- involves the reaction of 2-(bromomethyl)-5-chlorobenzenesulfonamide with phthalic anhydride in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

150519-70-3

Product Name

1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)-

Molecular Formula

C15H11BrClNO4S

Molecular Weight

414.7 g/mol

IUPAC Name

2-[2-(bromomethyl)-5-chlorophenyl]sulfonylisoindole-1,3-dione

InChI

InChI=1S/C15H9BrClNO4S/c16-8-9-5-6-10(17)7-13(9)23(21,22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2

InChI Key

DUGSHHCHEDGHPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=C(C=CC(=C3)Cl)CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=C(C=CC(=C3)Cl)CBr

synonyms

2-bromomethyl-5-chlorobenzene sulfonylphthalimide
SCH 13929
SCH-13929

Origin of Product

United States

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